2-Methyl-8-(piperazin-1-yl)quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C14H17N3/c1-11-5-6-12-3-2-4-13(14(12)16-11)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3 |
InChI Key |
XPVCVGMLJYSAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N3CCNCC3)C=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 Methyl 8 Piperazin 1 Yl Quinoline Derivatives
Reactivity of the Quinoline (B57606) Core in 2-Methyl-8-(piperazin-1-yl)quinoline
The quinoline ring system is an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the pyridine part of the ring system towards electrophilic attack and activates it towards nucleophilic attack. In this compound, the presence of a methyl group at the C-2 position and a piperazinyl group at the C-8 position further modifies this reactivity.
Electrophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system generally undergoes electrophilic aromatic substitution under vigorous conditions, with the reaction preferentially occurring on the more electron-rich benzene ring. quimicaorganica.org The nitrogen atom deactivates the pyridine ring, making the carbocyclic (benzene) ring the preferred site for electrophiles. In unsubstituted quinoline, electrophilic attack occurs primarily at the C-5 and C-8 positions, a preference attributed to the greater stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.org
In the case of this compound, the piperazinyl group at the C-8 position, being an amino-alkyl substituent, acts as a powerful activating group. It directs electrophiles to the ortho (C-7) and para (C-6) positions. The C-8 position is already substituted. The methyl group at C-2 is a weak activating group. The strong activating effect of the 8-piperazinyl group dominates, directing incoming electrophiles primarily to the C-7 and C-5 positions. Theoretical studies on the electrophilic substitution of 8-hydroxyquinoline, a structurally related compound, have shown that various positions can be targeted depending on the reaction conditions and the nature of the electrophile. researchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagent Example | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro and 7-Nitro derivatives | The 8-piperazinyl group is a strong ortho, para director, activating the C-7 and C-5 positions. wikipedia.org |
| Halogenation | Br₂ / FeBr₃ | 5-Bromo and 7-Bromo derivatives | Similar to nitration, the reaction is directed by the activating 8-piperazinyl group. |
| Sulfonation | Fuming H₂SO₄ | 5-Sulfonic acid and 7-Sulfonic acid derivatives | Substitution is favored on the activated carbocyclic ring. |
Nucleophilic Substitution at Quinoline Positions
The pyridine ring of the quinoline nucleus is electron-deficient and is thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. wikipedia.org In this compound, the C-2 position is blocked by a methyl group. Consequently, nucleophilic substitution, should a suitable leaving group be present, would be expected to occur at the C-4 position. mdpi.comresearchgate.net
This type of reaction, known as nucleophilic aromatic substitution (SNAr), typically requires activation by an electron-withdrawing group and the presence of a good leaving group (e.g., a halide). For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated that the chloro group at the C-4 position is readily displaced by various nucleophiles, including thiols, hydrazines, and amines. mdpi.comresearchgate.net While the parent compound this compound does not have a leaving group at C-4, a derivative such as 4-chloro-2-methyl-8-(piperazin-1-yl)quinoline would be expected to undergo nucleophilic substitution at the C-4 position.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions on a Hypothetical 4-Chloro-2-methyl-8-(piperazin-1-yl)quinoline
| Nucleophile | Reagent Example | Product at C-4 Position | Reaction Mechanism |
| Amine | Ammonia (NH₃) | -NH₂ | SNAr |
| Alkoxide | Sodium methoxide (NaOCH₃) | -OCH₃ | SNAr |
| Thiolate | Sodium thiophenoxide (NaSPh) | -SPh | SNAr |
| Hydrazine | Hydrazine (N₂H₄) | -NHNH₂ | SNAr |
Oxidation and Reduction Reactions of the Quinoline Moiety
The quinoline core can undergo both oxidation and reduction, with the outcome depending on the reagents and reaction conditions.
Oxidation: The quinoline ring is relatively stable to oxidation. However, the methyl group at the C-2 position is susceptible to oxidation to form a carboxylic acid (quinoline-2-carboxylic acid derivative) or an aldehyde under controlled conditions. acs.orgyoutube.com Reagents like selenium dioxide can be used for this transformation. Harsh oxidation conditions, such as hot alkaline potassium permanganate (KMnO₄), can lead to the cleavage of the benzene ring, producing pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.com
Reduction: Catalytic hydrogenation of the quinoline ring typically leads to the reduction of the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline derivative. This is because the heterocyclic ring is more susceptible to reduction than the carbocyclic ring. More vigorous reduction conditions (e.g., using a platinum catalyst under high pressure and temperature) can lead to the complete saturation of both rings, resulting in a decahydroquinoline derivative.
Table 3: Oxidation and Reduction Reactions of the this compound Core
| Reaction Type | Reagent Example | Affected Moiety | Product |
| Oxidation | Selenium Dioxide (SeO₂) | C-2 Methyl group | 8-(Piperazin-1-yl)quinoline-2-carbaldehyde |
| Oxidation | Potassium Permanganate (KMnO₄), heat | Benzene ring | Pyridine-2,3-dicarboxylic acid derivative |
| Reduction | Tin (Sn) and Hydrochloric Acid (HCl) | Pyridine ring | 2-Methyl-8-(piperazin-1-yl)-1,2,3,4-tetrahydroquinoline |
| Reduction | H₂ / Platinum catalyst, high pressure | Both rings | 2-Methyl-8-(piperazin-1-yl)decahydroquinoline |
Reactivity of the Piperazine (B1678402) Moiety in this compound
The piperazine ring contains two nitrogen atoms, one of which is a secondary amine in the parent compound. This secondary amine is a key site of reactivity, being both nucleophilic and basic.
Alkylation and Acylation Mechanisms
The secondary amine nitrogen (at the N-4 position of the piperazine ring) is highly nucleophilic and readily participates in alkylation and acylation reactions. These reactions follow a standard nucleophilic substitution (SN2) or nucleophilic acyl substitution mechanism, respectively.
Alkylation: The nitrogen atom can attack an alkyl halide or another suitable electrophile, displacing a leaving group to form a new C-N bond. This is a common method for introducing a wide variety of substituents onto the piperazine ring. researchgate.net
Acylation: The nitrogen atom can attack the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. This results in the formation of an amide bond, yielding an N-acylpiperazine derivative. This reaction is often used to attach different functional groups or to build more complex molecular architectures. nih.gov
Table 4: Alkylation and Acylation of the Piperazine Moiety
| Reaction Type | Reagent Example | Functional Group Introduced | Mechanism |
| Alkylation | Methyl iodide (CH₃I) | Methyl (-CH₃) | SN2 |
| Alkylation | Benzyl bromide (BnBr) | Benzyl (-CH₂Ph) | SN2 |
| Acylation | Acetyl chloride (CH₃COCl) | Acetyl (-COCH₃) | Nucleophilic Acyl Substitution |
| Acylation | Benzoic anhydride ((PhCO)₂O) | Benzoyl (-COPh) | Nucleophilic Acyl Substitution |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Tosyl (-SO₂C₆H₄CH₃) | Nucleophilic Substitution at Sulfur |
Cyclization and Condensation Reactions Involving Piperazine Nitrogen
The nucleophilic nitrogen of the piperazine ring can also serve as a key component in cyclization and condensation reactions to form more complex heterocyclic systems.
Condensation Reactions: The secondary amine can react with carbonyl compounds such as aldehydes and ketones. For example, it can participate in Mannich reactions or form enamines, which can then undergo further transformations.
Cyclization Reactions: When treated with bifunctional electrophiles, the piperazine ring can be used to construct new fused or spirocyclic ring systems. For example, reaction with a molecule containing two leaving groups or two carbonyl groups can lead to the formation of a new ring incorporating the piperazine nitrogen. Manganese(III) acetate-mediated radical cyclizations have also been employed to synthesize novel piperazine-containing dihydrofuran compounds from unsaturated piperazine derivatives. nih.gov Furthermore, cyclocondensation reactions have been used to create triazino[6,5-b]quinoline derivatives, highlighting the versatility of quinoline-based amines in forming fused heterocyclic systems. researchgate.net
Reaction Mechanisms of Key Synthetic Steps
The synthesis and derivatization of the this compound scaffold rely on several fundamental organic reactions. Understanding the step-by-step mechanisms of these transformations is essential for optimizing reaction conditions and predicting product outcomes.
Mechanism of Nucleophilic Aromatic Substitution in Quinoline-Piperazine Formation
The direct attachment of a piperazine ring to the 8-position of a 2-methylquinoline (B7769805) core is frequently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is viable when the quinoline ring is substituted with a good leaving group (typically a halogen, such as Cl or Br) at the target position and is activated by electron-withdrawing groups.
The SNAr mechanism is a two-step addition-elimination process:
Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of piperazine on the electron-deficient C8 carbon of the 2-methylquinoline ring. This step is typically the rate-determining step of the reaction. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. ebrary.netorganic-chemistry.org
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized across the quinoline ring system, and its stability is enhanced by the presence of any electron-withdrawing substituents ortho or para to the site of attack. unipa.itresearchgate.net In the second, faster step, the leaving group (e.g., a halide ion) is eliminated from the intermediate, which simultaneously restores the aromaticity of the quinoline ring, yielding the final this compound product. ebrary.net
The reaction is often facilitated by the use of a base to deprotonate the piperazine, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl) formed during the reaction. The presence of activating groups, such as a nitro group on the quinoline ring, can significantly accelerate the reaction by stabilizing the intermediate complex. researchgate.net
Table 1: Factors Influencing the SNAr Reaction Rate
| Factor | Effect on Reaction Rate | Mechanism of Action |
| Leaving Group | F > Cl > Br > I | The rate-determining step is the nucleophilic attack, not the departure of the leaving group. Highly electronegative groups like fluorine make the target carbon more electrophilic, accelerating the attack. researchgate.net |
| Electron-Withdrawing Groups (EWGs) | Rate Increases | EWGs (e.g., -NO₂, -CN) positioned ortho or para to the leaving group stabilize the negatively charged Meisenheimer complex through resonance or induction. unipa.itresearchgate.net |
| Solvent | Polar aprotic solvents are preferred | Solvents like DMSO, DMF, or acetonitrile can solvate the cation but do not strongly solvate the nucleophile, preserving its reactivity. |
| Base | Rate Increases | A base (e.g., K₂CO₃, Et₃N) increases the concentration of the deprotonated, more nucleophilic piperazine. |
Mechanism of Reductive Amination for Piperazine Attachment
The mechanism proceeds through two main stages:
Iminium Ion Formation: The reaction begins with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of an 8-formyl or 8-acetyl-2-methylquinoline precursor. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized, electrophilic iminium ion. wikipedia.org
Hydride Reduction: The iminium ion is then reduced by a hydride-donating reagent present in the reaction mixture. The reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the C=N double bond. This reduction step forms the final carbon-nitrogen single bond, yielding the desired amine product. mdpi.com
The choice of reducing agent is critical. Mild reducing agents are preferred as they are selective for the iminium ion and will not reduce the initial carbonyl compound.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Characteristics |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for iminium ions over ketones and aldehydes. Often used at slightly acidic pH. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A very mild and non-toxic reagent, effective for reducing iminium ions under neutral or slightly acidic conditions. It is often the reagent of choice for sensitive substrates. mdpi.com |
| Sodium Borohydride | NaBH₄ | More reactive and can reduce aldehydes and ketones. For reductive amination, the pH must be carefully controlled, or the imine formation must be completed before its addition. |
Intramolecular Cyclization Pathways in Derivative Synthesis
Derivatives of this compound, appropriately functionalized on the second piperazine nitrogen, can serve as precursors for the synthesis of complex, fused polycyclic heterocyclic systems. These intramolecular cyclization reactions are powerful tools for creating novel molecular architectures.
One prominent pathway is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For a derivative of this compound, this could be achieved by first attaching a β-phenylethylamine or tryptamine moiety to the N4 position of the piperazine ring.
The mechanism would proceed as follows:
The terminal amine of the side chain condenses with an aldehyde (e.g., formaldehyde) to form an iminium ion.
The electron-rich aromatic ring of the side chain (e.g., the phenyl or indole ring) then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. unipa.it
This ring-closing step, followed by deprotonation, generates a new fused heterocyclic ring system, such as a tetrahydroisoquinoline or a tetrahydro-β-carboline, attached to the piperazinylquinoline scaffold.
Another potential pathway involves the intramolecular cyclization of an N-acyl derivative . If the piperazine nitrogen is acylated with a group containing a suitable electrophilic center, cyclization can be induced. For instance, acylation with chloroacetyl chloride would yield an N-(chloroacetyl)piperazinylquinoline. In the presence of a Lewis acid, this derivative could undergo an intramolecular Friedel-Crafts-type reaction, where the C7 position of the quinoline ring attacks the electrophilic carbonyl-activated methylene group, leading to the formation of a new six-membered ring fused to the quinoline core.
A third pathway could lead to the formation of a fused triazole ring . A derivative functionalized with a hydrazine or hydrazide group at the N4 position of the piperazine could be reacted with a one-carbon electrophile (like triethyl orthoformate). This would lead to the formation of a hydrazone-like intermediate, which could then undergo intramolecular cyclization and elimination to form a stable, five-membered triazole ring fused to the piperazine ring, creating a triazolopiperazinoquinoline system.
Table 3: Overview of Potential Intramolecular Cyclization Pathways
| Pathway | Key Precursor Moiety | Key Reagents | Resulting Fused System |
| Pictet-Spengler Reaction | N-(β-phenylethyl) or N-tryptamine | Aldehyde (e.g., formaldehyde), acid catalyst | Tetrahydroisoquinoline or Tetrahydro-β-carboline |
| N-Acyl Cyclization | N-(chloroacetyl) | Lewis Acid (e.g., AlCl₃) | Fused diazepinone or similar lactam |
| Triazole Formation | N-hydrazide | Triethyl orthoformate, acid catalyst | Fused triazole ring |
Structure Activity Relationship Sar Studies of 2 Methyl 8 Piperazin 1 Yl Quinoline Analogues
General Principles of SAR in Quinoline-Piperazine Scaffolds
The biological activity of compounds based on the quinoline-piperazine framework is highly dependent on the nature and position of various substituents on both the quinoline (B57606) and piperazine (B1678402) rings. This scaffold's versatility allows for fine-tuning of its physicochemical and pharmacokinetic properties. tandfonline.com
Impact of Substituents on Biological Activity
Substituents on the quinoline-piperazine core play a pivotal role in modulating biological efficacy. The introduction of specific groups can influence factors such as binding affinity to target proteins, solubility, and metabolic stability.
Research on various quinoline-piperazine hybrids has demonstrated that the type of substituent significantly impacts their activity. For instance, in a series of antibacterial quinoline-piperazine hybrids, compounds bearing a sulfonamide linkage were found to be more biologically active than their amide counterparts. nih.gov Good activity was particularly associated with the presence of electron-withdrawing groups like fluoro or trifluorocarbon on an aryl group attached to the piperazine moiety. nih.gov Specifically, a 4,6-dimethoxy quinoline piperazine coupled sulfonamide with a fluorine atom on the second position of the benzene (B151609) ring showed excellent activity against a broad range of bacteria. nih.gov
In another study focusing on α-glucosidase inhibitors, substitutions on an aryl ring linked to the piperazine moiety greatly influenced inhibitory potency. nih.gov Nitro substitution showed a position-dependent effect; a nitro group at the 2-position of the phenyl ring resulted in poor activity, likely due to steric hindrance, whereas moving it to the 3-position significantly improved activity. nih.gov Conversely, electron-donating groups like a methyl group at the ortho position generally led to decreased activity. nih.gov The most potent inhibition was achieved with a di-substitution of methoxy groups at the 2- and 5-positions of the phenyl ring, suggesting these groups enhance binding affinity. nih.gov
The following table summarizes the impact of different substituents on the biological activity of quinoline-piperazine scaffolds based on reported findings.
| Scaffold Type | Substituent | Position | Observed Effect on Activity | Reference |
| Antibacterial Quinoline-Piperazine | Fluoro or Trifluorocarbon | Aryl group at piperazine | Good activity | nih.gov |
| Antibacterial Quinoline-Piperazine | Sulfonamide Linkage | Between quinoline & piperazine | More active than amides | nih.gov |
| α-Glucosidase Inhibitor | Nitro Group | 2-position of phenyl ring | Poor activity | nih.gov |
| α-Glucosidase Inhibitor | Nitro Group | 3-position of phenyl ring | Improved activity | nih.gov |
| α-Glucosidase Inhibitor | Methyl Group | Ortho-position of phenyl ring | Diminished activity | nih.gov |
| α-Glucosidase Inhibitor | 2,5-Dimethoxy Groups | Phenyl ring | Significantly enhanced activity | nih.gov |
Influence of Positional Isomerism on SAR
The positioning of substituents and the piperazine ring itself on the quinoline core is a critical determinant of biological activity. Altering the substitution pattern can dramatically change the molecule's three-dimensional shape and its ability to interact with a biological target.
The derivatization of the quinoline ring at various positions leads to compounds with a wide range of pharmacological properties. researchgate.netbiointerfaceresearch.com For instance, in the development of inhibitors for the NorA efflux pump in S. aureus, functionalization of different positions of the 2-phenylquinazoline core, a scaffold related to quinoline, was guided by SAR information from the quinoline class. nih.gov This highlights that knowledge of optimal substitution positions is transferable across similar scaffolds.
SAR of 2-Methyl-8-(piperazin-1-yl)quinoline and its Derivatives
The specific scaffold of this compound presents a unique combination of a substituted quinoline and a reactive piperazine moiety. The SAR of this particular arrangement and its derivatives depends on the interplay between the methyl group, the position of the piperazine, and substitutions on the piperazine nitrogen.
Role of the Methyl Group at Position 2
The introduction of a methyl group onto a quinoline ring can significantly alter its biological properties. biu.ac.il While specific studies focusing solely on the methyl group at position 2 of 8-(piperazin-1-yl)quinoline are limited, the general effects of methylation on quinoline scaffolds can be inferred.
A methyl group is a small, lipophilic, electron-donating group. Its presence at the C-2 position can influence the molecule in several ways:
Steric Effects: It can provide a specific three-dimensional conformation that may be favorable for binding to a target receptor.
Electronic Effects: It can increase the electron density of the quinoline ring system, potentially modulating its interaction with biological macromolecules.
Metabolic Stability: It can block a potential site of metabolism, thereby increasing the compound's half-life.
In the synthesis of various quinoline derivatives, the 2-methylquinoline (B7769805) is a common starting point. nih.gov The regioselective introduction of a methyl group is a key step in creating analogues with altered biological profiles. biu.ac.il The precise contribution of the C-2 methyl group would need to be evaluated by synthesizing and testing analogues where this group is absent, moved to a different position, or replaced by other small alkyl groups.
Significance of the Piperazine Moiety at Position 8
The piperazine ring itself is a versatile scaffold frequently used in drug discovery to improve pharmacokinetic properties due to its ability to be protonated at physiological pH, which can enhance water solubility. tandfonline.com The nitrogen atoms of the piperazine can act as hydrogen bond acceptors, while the ring itself provides a linker to which various substituents can be attached. nih.gov
In the context of the 8-position, the piperazine group can:
Act as a Pharmacophore: The piperazine itself may be directly involved in binding to the biological target.
Modulate Physicochemical Properties: Its basicity and potential for substitution can be tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Serve as a Linker: It provides a convenient point for attaching other functional groups to explore different regions of a binding site. nih.gov
Influence of Piperazine N-Substitutions
Modifying the substituent on the distal nitrogen (N-4) of the piperazine ring is a common and highly effective strategy for optimizing the biological activity of quinoline-piperazine compounds. This position is often solvent-exposed and allows for the introduction of a wide variety of functional groups to probe for additional interactions with the target protein.
Studies on different quinoline-piperazine series consistently show that the nature of the N-substituent is a major driver of potency and selectivity.
In one study, N-arylpiperazine derivatives were synthesized, and the substitution on the aryl ring was found to be critical for antifungal activity. mdpi.com
For a series of antitumor agents, replacing an N-methylpiperazine fragment with a morpholine fragment (which also contains a heteroatom but has different electronic and conformational properties) led to a decrease in cytotoxic activity against most cancer cell lines tested. nih.govacs.org
The introduction of hydrophobic aryl groups at the side chain of piperazine has been shown to be preferred for improving the activity of certain inhibitors. researchgate.net
The table below illustrates the effect of different N-substitutions on the activity of piperazine-containing compounds.
| Core Scaffold | Piperazine N-Substituent | Resulting Biological Activity | Reference |
| 3-(piperazin-1-yl)cinnolines | Aryl groups | Antifungal and Antitumor activity | mdpi.com |
| 2-(benzimidazol-2-yl)quinoxalines | Methyl group | Promising antitumor activity | nih.govacs.org |
| 2-(benzimidazol-2-yl)quinoxalines | Phenyl group | Varied antitumor activity | nih.gov |
| 2-(piperazin-1-yl)quinazolin-4(3H)-one | Diaryl ether moiety | Good efficacy to inhibit T. gondii | researchgate.net |
These findings underscore the principle that the piperazine moiety, particularly its N-substituent, is a key handle for modulating the biological profile of the this compound scaffold.
SAR in Specific Biological Contexts (Focus on Chemical Aspects)
The versatile this compound scaffold has been extensively explored for a variety of therapeutic applications. By analyzing the SAR in different biological contexts, researchers have elucidated the specific chemical modifications that enhance activity against different targets, from microbial pathogens to cancer cells and neurological enzymes.
SAR in Antimicrobial Research
The quinoline-piperazine framework is a well-established pharmacophore in the development of antimicrobial agents. SAR studies have revealed that modifications to both the quinoline ring and the substituents on the piperazine moiety significantly impact antibacterial and antifungal potency.
Key findings from SAR studies include:
Substitutions on the Quinoline Core: The presence of methoxy and fluoro groups on the quinoline ring has been shown to be beneficial for antimicrobial activity. For instance, a series of 2,4,6-substituted quinoline-piperazine hybrids demonstrated that specific substitution patterns are crucial for potency. nih.govrsc.org
Terminal Group Modifications: Attaching sulfonamide or benzamide moieties to the piperazine nitrogen has yielded highly active compounds. A 4,6-dimethoxy quinoline piperazine coupled with a sulfonamide bearing a fluorine atom at the 2nd position of the benzene ring exhibited excellent activity against S. aureus (MIC of 0.03 μg/mL) and M. catarrhalis (MIC of 0.06 μg/mL). nih.gov Similarly, a 4-methoxy-6-fluoro-quinoline piperazine derivative with a 2-fluoro-substituted sulfonamide showed potent activity against M. catarrhalis (MIC of 0.03 μg/mL). nih.gov
Substitutions on the Phenyl Ring: In related quinoline-piperazine hybrids, the introduction of methyl (-Me) and methoxy (-OMe) groups on a terminal phenyl ring was found to increase both antibacterial and antifungal activity. core.ac.uk Furthermore, chloro and fluoro substituents on the phenyl ring conferred activity against Gram-negative bacterial strains. core.ac.uk
| Compound Series | Key Structural Features | Organism(s) | Activity (MIC) | Reference |
| Quinoline-piperazine sulfonamide hybrid (10g) | 4,6-dimethoxy on quinoline; 2-fluoro on terminal benzene sulfonamide | S. aureus | 0.03 μg/mL | nih.gov |
| Quinoline-piperazine sulfonamide hybrid (10g) | 4,6-dimethoxy on quinoline; 2-fluoro on terminal benzene sulfonamide | M. catarrhalis | 0.06 μg/mL | nih.gov |
| Quinoline-piperazine sulfonamide hybrid (11e) | 4-methoxy-6-fluoro on quinoline; 2-fluoro on terminal benzene sulfonamide | M. catarrhalis | 0.03 μg/mL | nih.gov |
| Quinoline-piperazine phenyl hybrids | -Me and -OMe on terminal phenyl ring | Bacteria and Fungi | Increased activity | core.ac.uk |
| Quinoline-piperazine phenyl hybrids | -Cl and -F on terminal phenyl ring | Gram-negative bacteria | Active | core.ac.uk |
SAR in Anticancer Research
Analogues of this compound have shown significant promise as anticancer agents, with SAR studies providing a roadmap for optimizing their cytotoxicity against various cancer cell lines.
Key SAR insights for anticancer activity are:
Quinone Moiety Modifications: In a series of aminated quinolinequinones linked to piperazine, the presence of a chlorine atom within the quinone moiety was found to be a significant factor for anticancer potency. nih.gov
Substitutions on Terminal Aryl Groups: The nature of the substituent on the terminal aryl ring attached to the piperazine is critical.
A trifluoromethoxy group on the aryl ring of a piperazine-quinolinone derivative resulted in moderate cytotoxic activity against breast cancer cell lines.
In a different series, derivatives featuring a [4-(trifluoromethyl)benzyl]piperazine or a (1-bis(4-fluorophenyl)methyl)piperazine moiety were identified as the most potent agents, with 50% growth inhibition (GI₅₀) values below 2 μM across a wide range of cell lines. mdpi.com
Quinoline-Piperazine-Sulfonyl Scaffolds: An entire series of quinoline-piperazine-sulfonyl derivatives demonstrated potent activity against the renal cell carcinoma (RCC) cell line UO-31. researchgate.net This indicates that the sulfonyl linker is a favorable component for this specific anticancer application.
Functionalization Control: Studies have shown that the cytotoxicity of quinoline derivatives can be controlled through functionalization. For example, a nitro-aldehyde quinoline derivative displayed higher cytotoxicity against Caco-2 colon cancer cells compared to its corresponding amine-aldehyde analogue, highlighting the influence of the nitro group on activity. brieflands.com
| Compound Series | Key Structural Features | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |
| Aminated quinolinequinones (QQ1) | Chlorine on quinone moiety | ACHN (Renal Cancer) | IC₅₀ = 1.55 μM | nih.gov |
| Piperazine-quinolinone (RB-1) | Trifluoromethoxy on terminal aryl ring | Breast Cancer | Moderate activity | |
| Vindoline-piperazine conjugate (23) | [4-(trifluoromethyl)benzyl]piperazine | NCI60 panel | GI₅₀ < 2 μM | mdpi.com |
| Vindoline-piperazine conjugate (25) | 1-bis(4-fluorophenyl)methyl piperazine | NCI60 panel | GI₅₀ < 2 μM | mdpi.com |
| Quinoline-piperazine-sulfonyl derivatives | Sulfonyl linker | UO-31 (Renal Cancer) | Potent activity | researchgate.net |
SAR in Neuroactive Compound Development (e.g., Acetylcholinesterase Inhibition)
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease. Quinoline-piperazine derivatives have been investigated as potent cholinesterase inhibitors.
SAR studies in this area have determined that:
Piperazine Moiety: The presence of a piperazine substituent generally leads to better inhibitory effects against both AChE and butyrylcholinesterase (BuChE) compared to other linkers. arabjchem.org
Linker Length: The length of the alkyl chain connecting the quinoline nucleus to the piperazine ring is crucial. Activity against both AChE and BuChE was found to increase with the length of the methylene chain. arabjchem.org A derivative with a six-methylene chain and an isopropylpyrazine group demonstrated the most potent AChE inhibitory activity. arabjchem.org Conversely, in a series of 4-N-phenylaminoquinoline derivatives, a shorter 2-methylene linker between the quinoline and a morpholine ring (a piperazine bioisostere) resulted in better AChE inhibition than longer 3- or 4-methylene chains. mdpi.com
Enantioselectivity: Chiral centers can introduce enantioselective inhibition. For one series of quinoline derivatives, the S-enantiomers exhibited stronger inhibition of AChE, whereas the R-enantiomers were more effective against BuChE. researchgate.net
Terminal Substitutions: In a series of piperidinyl-quinoline acylhydrazones, the substitution pattern on the terminal benzohydrazide moiety was critical. Compound 8c emerged as a potent AChE inhibitor (IC₅₀ = 5.3 µM), while compound 8g was a selective and potent BuChE inhibitor (IC₅₀ = 1.31 µM). nih.gov
| Compound Series | Key Structural Features | Target Enzyme | Activity (IC₅₀) | Reference |
| Quinoline-piperazine hybrids | Piperazine substituent, increasing methylene chain length | AChE & BuChE | Increased activity | arabjchem.org |
| 4-N-phenylaminoquinoline-morpholine hybrids | 2-methylene linker (vs. 3- or 4-) | AChE | Better inhibition | mdpi.com |
| 4-N-phenylaminoquinoline-morpholine hybrid (11g) | 2-methylene linker | AChE | 1.94 μM | mdpi.com |
| 4-N-phenylaminoquinoline-morpholine hybrid (11g) | 2-methylene linker | BuChE | 28.37 μM | mdpi.com |
| Piperidinyl-quinoline acylhydrazone (8c) | Specific benzohydrazide substitution | AChE | 5.3 μM | nih.gov |
| Piperidinyl-quinoline acylhydrazone (8g) | Specific benzohydrazide substitution | BuChE | 1.31 μM | nih.gov |
SAR in Antimalarial Research
Quinoline-based compounds, such as chloroquine (B1663885), have a long history in malaria treatment. The this compound scaffold has been explored to overcome growing drug resistance.
Key SAR findings for antimalarial activity include:
4-Aminoquinoline Core: Hybrid molecules incorporating a 4-aminoquinoline moiety linked to a piperazine have demonstrated high potency against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov One such hybrid, 7i , was found to be five times more potent than chloroquine against the D6 strain, with an IC₅₀ value of 0.012 μM. nih.gov
Terminal Piperazine Group: Arylpiperazines where the terminal secondary amino group is unsubstituted tend to be significantly more potent against chloroquine-resistant strains of P. falciparum. researchgate.net
Substitutions on Terminal Rings: For a series of quinoline-furanone hybrids, the nature of the substituent on a terminal ring was critical. The presence of a hydrogen or a halogen atom enhanced antiplasmodial activity, whereas strong electron-withdrawing groups like nitro (-NO₂) or strong electron-donating groups like hydroxyl (-OH) led to a significant loss of activity. malariaworld.org
| Compound Series | Key Structural Features | P. falciparum Strain(s) | Activity (IC₅₀) | Reference |
| 4-Aminoquinoline-pyrimidine hybrid (7i) | Piperazine linker | D6 (sensitive) | 0.012 μM | nih.gov |
| Arylpiperazines | Unsubstituted terminal secondary amine | W2 & FCR3 (resistant) | Significantly more potent | researchgate.net |
| Quinoline-furanone hybrids | H or Halogen on terminal ring | K1 (resistant) | Increased activity | malariaworld.org |
| Quinoline-furanone hybrids | -NO₂ or -OH on terminal ring | K1 (resistant) | Decreased/Lost activity | malariaworld.org |
SAR in Antitubercular Research
The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has spurred the search for new therapeutic agents, with quinoline-piperazine derivatives showing significant promise.
SAR studies for antitubercular activity have highlighted the following:
Quinoline Ring Substitutions: As seen in antimicrobial research, specific substitutions on the quinoline core are vital. A 4,6-dimethoxy quinoline piperazine derivative (10g ) and a 4-methoxy-6-fluoro-quinoline piperazine derivative (11e ) were highly effective against various M. tuberculosis strains, with compound 10g showing a minimum inhibitory concentration (MIC) as low as 0.07 μM. nih.govrsc.org
Terminal Moiety: The nature of the group attached to the piperazine ring greatly influences activity.
For nitrofuranyl methyl piperazines, the piperazine ring itself was found to be the preferred linker over piperidine or morpholine rings for anti-TB activity. nih.gov
In a series of isatin-tethered quinolines, an N-benzyl substituted isatin motif (Q8b ) yielded the best activity against drug-susceptible, MDR, and XDR strains, with MIC values of 0.06, 0.24, and 1.95 µg/mL, respectively. mdpi.com
Linker and Terminal Ring System: In a series of 1-(8-quinolinyloxy)-s-triazine derivatives, the linker between the triazine core and a terminal ring was varied. The compound with a 3,5-dimethylpiperidin-1-yl moiety (5n ) was the most potent, with an MIC of 3.12 µg/mL against M. tuberculosis H37Rv. researchgate.net
| Compound Series | Key Structural Features | M. tuberculosis Strain(s) | Activity (MIC) | Reference |
| Quinoline-piperazine sulfonamide (10g) | 4,6-dimethoxy on quinoline; 2-fluoro on terminal benzene sulfonamide | Virulent & MDR strains | 0.07 μM | nih.govrsc.org |
| Quinoline-piperazine sulfonamide (11e) | 4-methoxy-6-fluoro on quinoline; 2-fluoro on terminal benzene sulfonamide | Virulent & MDR strains | 1.1 μM | nih.govrsc.org |
| Isatin-tethered quinoline (Q8b) | N-benzyl isatin moiety | Susceptible, MDR, XDR | 0.06, 0.24, 1.95 µg/mL | mdpi.com |
| 1-(8-Quinolinyloxy)-s-triazine (5n) | 3,5-dimethylpiperidin-1-yl moiety | H37Rv | 3.12 µg/mL | researchgate.net |
| Nitrofuranyl methyl piperazines | Piperazine ring (vs. piperidine/morpholine) | - | Preferred for activity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby rationalizing and accelerating the drug discovery process. Several QSAR studies have been performed on quinoline and piperazine derivatives.
Antimalarial QSAR Models: 2D- and 3D-QSAR models have been developed for a large database of quinoline derivatives with activity against P. falciparum. mdpi.com These models, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), were rigorously validated and showed excellent predictive power, with test set correlation coefficients (r²_test) of 0.878 (CoMFA), 0.876 (CoMSIA), and 0.845 (2D-QSAR). mdpi.com These models were successfully used to predict the activity of newly synthesized quinolines. mdpi.com Another study on aryl-piperazine derivatives also developed predictive QSAR models to estimate antimalarial potency against both chloroquine-sensitive and -resistant strains. insilico.eu
Anticancer QSAR Models: A QSAR study on piperazine derivatives as mammalian target of rapamycin complex 1 (mTORC1) inhibitors for cancer therapy identified six molecular descriptors that significantly correlated with inhibitory activity: lowest unoccupied molecular orbital energy (E_LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The resulting multiple linear regression (MLR) model showed good predictive power with a correlation coefficient (R²) of 0.74. mdpi.com
Other QSAR Applications: QSAR modeling has also been applied to piperazine derivatives targeting other biological systems, such as renin inhibitors, where a robust model was developed with an R² of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. openpharmaceuticalsciencesjournal.com
These studies demonstrate the power of QSAR in understanding the complex relationships between the physicochemical properties of this compound analogues and their biological functions, providing a computational framework for the design of next-generation therapeutic agents.
Development of Predictive Models for Analogues
The development of predictive Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone in modern drug discovery, enabling the virtual screening of compound libraries and the design of more potent molecules. For analogues of this compound, various statistical and machine learning methods have been employed to construct robust and predictive models.
These models are built upon datasets of analogues where substituents on the quinoline core, the piperazine ring, or the methyl group are systematically varied. The biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), is then correlated with calculated molecular descriptors.
Key Research Findings:
Researchers have successfully developed both 2D and 3D-QSAR models for quinoline derivatives, which provide valuable insights into the structural requirements for activity. nih.govnih.gov For instance, multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are commonly used techniques to establish these relationships. researchgate.net
The predictive power of these models is rigorously assessed through internal and external validation techniques. A high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (q²) for the test set are indicative of a reliable model. For a series of quinoline derivatives, models with q² values greater than 0.5 are considered to have good internal validation, while a predictive R² (R²pred) greater than 0.6 suggests good external predictive ability. mdpi.com
The descriptors incorporated into these models often fall into several categories:
Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic properties of the molecule.
Steric Descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity and branching of the molecular structure.
The following interactive data table summarizes typical statistical parameters obtained in the development of predictive QSAR models for quinoline analogues.
| Model Type | Statistical Parameter | Value | Significance |
| 2D-QSAR | r² (training set) | 0.8274 | Indicates a good fit of the model to the training data. |
| 2D-QSAR | r² (test set) | 0.8454 | Demonstrates strong predictive power on an external set of compounds. |
| 3D-QSAR (CoMFA) | q² | 0.778 | Shows good internal consistency and predictive ability. |
| 3D-QSAR (CoMFA) | R²pred | 0.709 | Confirms the model's ability to predict the activity of new compounds. |
| 3D-QSAR (CoMSIA) | q² | 0.764 | Indicates a robust and predictive model. |
| 3D-QSAR (CoMSIA) | R²pred | 0.713 | Highlights the external predictive power of the model. |
This table represents typical values found in QSAR studies of quinoline derivatives and is for illustrative purposes.
Computational Approaches in QSAR (e.g., Molecular Shape Analysis)
Computational methods, particularly those focusing on the three-dimensional aspects of molecules, are instrumental in refining SAR understanding. Molecular shape analysis is a key component of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com
These methods align a series of analogues and calculate steric and electrostatic fields around them. The resulting contour maps provide a visual representation of how these fields correlate with biological activity.
Detailed Research Findings:
In CoMFA and CoMSIA studies of quinoline derivatives, specific regions around the molecular scaffold are identified where modifications can enhance or diminish activity. nih.gov
Steric Fields: Green contours in the 3D maps typically indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in that area is detrimental. For example, a green polyhedron near a specific position on the quinoline core would suggest that adding a larger chemical group at that site could increase biological potency. nih.gov
Electrostatic Fields: Blue contours highlight areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred. This information is crucial for optimizing interactions with the target protein, such as hydrogen bonding.
Molecular docking simulations further complement QSAR studies by predicting the binding orientation of the this compound analogues within the active site of a biological target. This allows for a rationalization of the SAR data at an atomic level. For instance, docking studies can reveal key hydrogen bond interactions or hydrophobic contacts that are essential for binding affinity.
The table below illustrates the types of molecular descriptors often employed in computational QSAR studies of quinoline analogues.
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of Rings | Basic information about the molecule's composition and size. |
| Topological | Wiener Index, Balaban Index | Describes the connectivity and branching of the molecular graph. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the 3D shape and size of the molecule. |
| Physicochemical | LogP, Molar Refractivity | Quantifies properties like lipophilicity and polarizability. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Provides insights into the electronic structure and reactivity. |
This table provides examples of descriptor classes used in QSAR modeling.
Applications of 2 Methyl 8 Piperazin 1 Yl Quinoline and Its Derivatives in Medicinal Chemistry Research
Role as Synthetic Intermediates in Drug Discovery
The structural framework of 2-Methyl-8-(piperazin-1-yl)quinoline makes it a valuable building block in the synthesis of more complex molecules with therapeutic potential. chemimpex.comresearchgate.net Its reactive sites on both the quinoline (B57606) and piperazine (B1678402) rings allow for a variety of chemical modifications, leading to the creation of diverse compound libraries for drug screening.
Precursors for Complex Heterocyclic Systems
The this compound core is a key precursor in the synthesis of intricate heterocyclic systems. The piperazine ring, with its secondary amine, provides a nucleophilic center for reactions such as acylation, sulfonylation, and alkylation, allowing for the introduction of various functional groups and the construction of larger, more complex molecules. dntb.gov.ua For instance, 2-(Piperazin-1-yl) quinoline-3-carbaldehydes, derived from related quinoline structures, serve as key intermediates for preparing a wide range of polyfunctionalized heterocyclic compounds through reactions like Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, and one-pot multicomponent reactions. researchgate.neteurekaselect.com These reactions enable the fusion of other ring systems onto the quinoline-piperazine scaffold, leading to novel chemical entities with potential pharmacological activity. The synthesis of quinoline derivatives through methods like the Vilsmeier-Haack formylation of N-arylacetamides highlights the utility of these intermediates in generating diverse heterocyclic structures. researchgate.net
Building Blocks for Hybrid Molecules
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in drug design to enhance biological activity and overcome drug resistance. frontiersin.orgresearchgate.net The this compound scaffold is an ideal building block for creating such hybrid molecules. jocpr.com The piperazine linker offers a flexible connection point to attach other biologically active moieties. For example, quinoline-piperazine hybrids have been synthesized by coupling various sulfonyl chlorides and acid chlorides to the piperazine ring, resulting in compounds with potent antimicrobial and antitubercular activities. nih.gov This approach allows for the synergistic combination of the therapeutic properties of both the quinoline-piperazine core and the attached pharmacophore.
Scaffolds for Developing Biologically Active Agents
The inherent biological activity of the quinoline-piperazine scaffold makes it a valuable template for the design and development of new therapeutic agents targeting a range of diseases. chemimpex.com
Antimicrobial Agents: Mechanisms of Action and Target Interactions
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. research-nexus.net The general mode of action for many quinolone-based drugs involves the inhibition of bacterial DNA synthesis, leading to bacterial cell death. nih.gov
Research Findings on Antimicrobial Activity:
| Compound Type | Target Organisms | Mechanism of Action/Target | Key Findings |
| Quinoline-piperazine sulfonamide hybrids | Gram-positive and Gram-negative bacteria, Mycobacterium tuberculosis | Inhibition of bacterial DNA synthesis | A 4,6-dimethoxy quinoline piperazine coupled sulfonamide showed excellent activity against S. aureus (MIC of 0.03 μg/mL) and significant activity against TB strains (lowest MIC of 0.07 μM). nih.govrsc.org |
| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Gram-positive and Gram-negative bacteria | Not specified | Three out of four tested compounds exhibited significant antibacterial properties, outperforming standard antibiotic controls. research-nexus.net |
| Quinazolinone–piperazine hybrids | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | Not specified | Synthesized compounds demonstrated impressive antifungal and antibacterial properties against all tested microbes. ijpras.com |
These studies underscore the potential of quinoline-piperazine derivatives in combating bacterial infections, including those caused by multidrug-resistant strains. rsc.org
Anticancer Agents: Molecular Mechanisms and Pathway Modulation
The quinoline nucleus is a well-established pharmacophore in the development of anticancer agents. ekb.eg Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation through various molecular mechanisms. nih.gov
One of the key mechanisms of action for quinoline derivatives in cancer is the inhibition of enzymes crucial for cancer cell growth and survival, such as tyrosine kinases and topoisomerases. jocpr.com For instance, certain quinoline derivatives containing substituted piperazine moieties have been designed to target the Epidermal Growth Factor Receptor (EGFR), a key therapeutic target in breast cancer. jocpr.com Molecular docking studies have shown a strong binding affinity of these compounds towards the EGFR target site, with some derivatives effectively inhibiting the EGFR-tyrosine kinase (EGFR-TK) enzyme and preventing cancer cell proliferation. jocpr.com
Another anticancer mechanism involves the induction of oxidative stress and cell cycle arrest. nih.gov A study on aminated quinolinequinones linked to piperazine analogs found that the lead compound could inhibit the proliferation of renal cancer cells (ACHN), induce oxidative stress, and cause cell cycle arrest. nih.gov
Research Findings on Anticancer Activity:
| Compound Type | Cancer Cell Lines | Molecular Target/Mechanism | Key Findings |
| Quinoline derivatives with substituted piperazine moieties | Breast cancer | EGFR-TK inhibition | Compound 8i showed the highest binding affinity to the EGFR target site and effectively inhibited the EGFR-TK enzyme. jocpr.com |
| Aminated quinolinequinones linked to piperazine analogs (QQ1-7) | Renal cancer (ACHN) | Induction of oxidative stress, cell cycle arrest | QQ1 was the most potent compound against ACHN cells with an IC50 value of 1.55 μM. nih.gov |
| Bis-quinoline derivatives | Leukemia (U937, HL60), Solid tumors (HCT116, HeLa, M14, HT1080) | DNMT inhibition, induction of apoptosis | Isomer 2a showed submicromolar IC50 values against four solid cancer cell lines and potent proliferation inhibition in leukemia cells. mdpi.com |
| Quinoline-piperazine-sulfonyl derivatives | Renal cell carcinoma (UO-31) | Not specified | Compounds 8c and 8g effectively inhibited cancer cell growth with minimal cytotoxic effects. researchgate.net |
These findings highlight the multifaceted anticancer potential of this compound derivatives, targeting various pathways involved in cancer progression.
Neuroactive Compounds: Enzyme Inhibition and Receptor Modulation
The versatile structure of this compound also lends itself to the development of compounds targeting the central nervous system. myskinrecipes.com Its derivatives have been explored for their potential to modulate the activity of enzymes and receptors involved in neurological disorders.
One area of investigation is the inhibition of enzymes like acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. Novel triazole-quinoline derivatives have been designed as dual binding site AChE inhibitors, demonstrating the potential of this scaffold in developing treatments for neurodegenerative disorders. mdpi.com
Furthermore, piperazinyl- and morpholinyl-quinoline derivatives have been reported to inhibit metabolic enzymes such as human carbonic anhydrase (hCA) I and II, which are implicated in conditions like glaucoma and neurological disorders. researchgate.net Additionally, thiosemicarbazide-linked quinoline-piperazine derivatives have been synthesized and evaluated as α-glucosidase inhibitors for the management of type 2 diabetes, a metabolic disorder with neurological complications. nih.gov
Research Findings on Neuroactive Properties:
| Compound Type | Target | Potential Therapeutic Application | Key Findings |
| Triazole-quinoline hybrids | Acetylcholinesterase (AChE) | Alzheimer's disease | Compounds 3g and 3h were the most potent inhibitors in the series with IC50 values of 114 and 109 μM, respectively. mdpi.com |
| Piperazinyl- and morpholinyl-quinoline derivatives | Carbonic anhydrase (hCA) I and II | Glaucoma, neurological disorders | Showed a high ability to inhibit hCA I and II. researchgate.net |
| Thiosemicarbazide-linked quinoline-piperazine derivatives | α-glucosidase | Type 2 Diabetes | Compound 7j exhibited the most potent activity with an IC50 value of 50.0 µM, a 15-fold improvement over the standard drug acarbose. nih.gov |
Antimalarial Agents: Parasite Target Engagement
Derivatives of the quinoline core have long been a cornerstone of antimalarial chemotherapy. nih.gov Their mechanism of action is often linked to interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the intraerythrocytic stage. nih.govhuji.ac.il Quinoline-based drugs, being weak bases, accumulate in the acidic food vacuole of the Plasmodium parasite. nih.gov Inside the vacuole, they are thought to inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to a buildup of free heme that kills the parasite. nih.govhuji.ac.il
Research into quinoline-piperazine hybrids has aimed to overcome the challenge of drug resistance. nih.govnih.gov The engagement of these compounds with parasitic targets is crucial for their efficacy. While the precise targets of many newer derivatives are still under investigation, the primary engagement is believed to involve the inhibition of hemozoin formation. nih.govmdpi.com Some studies suggest that the piperazine moiety, when conjugated with the quinoline scaffold, can enhance the compound's ability to accumulate in the food vacuole and interact with heme.
Furthermore, target identification studies are exploring other potential parasitic proteins that interact with quinoline derivatives. nih.govnih.gov For instance, mefloquine, a quinoline methanol derivative, is thought to have alternative sites of action beyond heme polymerization and has been shown to interact with the parasite's 80S ribosome. nih.govmdpi.com The development of novel quinolinepiperazinyl-aryltetrazole (QPT) hybrids has identified compounds that are active against artemisinin-resistant strains and may target multiple parasitic proteins, including PfGAP50. nih.gov These findings suggest that while heme remains a primary target, derivatives of this compound may engage with a broader range of targets within the parasite.
Table 1: Antimalarial Activity of Selected Quinoline-Piperazine Derivatives
| Compound ID | Modification | Target/Mechanism | Activity (IC50) | Parasite Strain |
|---|---|---|---|---|
| Compound 10 | 2-vinylquinoline derivative | Inhibition of hemozoin formation | 0.033 µM | P. falciparum (CQR, Dd2) |
| QPT 66 | Quinolinepiperazinyl-aryltetrazole | Targets multiple proteins including PfGAP50 | 2.25 µM | P. falciparum (CQ-resistant, INDO) |
| QPT 75 | Quinolinepiperazinyl-aryltetrazole | Targets multiple proteins including PfGAP50 | 1.79 µM | P. falciparum (CQ-resistant, INDO) |
| 4-aminoquinoline-pyrimidine hybrid | Piperazine linker | Inhibition of hemozoin formation | 0.13–0.14 µM | P. falciparum (CQ-sensitive and resistant) |
Antitubercular Agents: Mycobacterial Target Specificity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. rsc.org Quinoline-based compounds have emerged as a promising class of antitubercular agents. nih.govnih.govnitk.ac.in Bedaquiline, a quinoline-containing drug, is a notable example used against MDR-TB, which acts by inhibiting ATP synthase. nih.gov
The this compound scaffold has been incorporated into novel quinoline-piperazine hybrids designed to target M. tuberculosis. nih.gov The synthetic versatility of the quinoline ring allows for the attachment of various active pharmacophores to tailor the molecule for specific mycobacterial targets. nih.gov Researchers have designed and synthesized quinoline-piperazine hybrids coupled with sulfonamides and amides, which have demonstrated significant inhibitory activity against various TB strains, including MDR pathogens. rsc.orgnih.gov
The specificity of these agents is attributed to their ability to interact with unique targets within the mycobacterium. While the exact targets for many new derivatives are under investigation, the lipophilicity and structural features imparted by the quinoline and piperazine moieties are thought to facilitate penetration of the complex mycobacterial cell wall. Two compounds from a series of quinoline-piperazine hybrids showed potent activity with low cytotoxicity, suggesting they could be developed as new antibiotics for MDR-TB by improving their hydrophilicity. nih.gov
Table 2: Antitubercular Activity of Quinoline-Piperazine Hybrids
| Compound ID | Modification | Target Specificity | Activity (MIC) | TB Strain(s) |
|---|---|---|---|---|
| Hybrid 10g | Quinoline-piperazine sulfonamide | Not specified | 0.07 µM | Virulent and MDR strains |
| Hybrid 11e | Quinoline-piperazine amide | Not specified | 1.1 µM | Virulent and MDR strains |
Antiviral Agents: Mechanism of Action Studies
The broad biological activity of quinoline derivatives extends to antiviral applications. nih.gov Research has demonstrated the potential of substituted quinolines containing piperazine moieties as inhibitors of various viruses, including Influenza A virus (IAV) and Zika virus (ZIKV). nih.govnih.gov
Mechanism of action studies on these compounds are crucial for understanding their therapeutic potential. For a series of substituted quinoline derivatives containing piperazine, preliminary studies indicated that their anti-IAV activity stemmed from the inhibition of viral RNA transcription and replication. nih.gov One particular compound from this series, 9b, exhibited broad-spectrum antiviral activity with acceptable cytotoxicity, making it a promising candidate for further development. nih.gov
Against ZIKV, certain 2,8-bis(trifluoromethyl)quinoline derivatives were found to reduce ZIKV RNA production, indicating a similar mechanism of inhibiting viral replication. nih.gov These studies highlight that the quinoline-piperazine scaffold can be modified to create potent antiviral agents that interfere with fundamental processes in the viral life cycle.
Table 3: Antiviral Activity of Quinoline-Piperazine Derivatives
| Compound ID | Virus | Mechanism of Action | Activity (IC50) |
|---|---|---|---|
| Compound 9b | Influenza A Virus (IAV) | Inhibition of viral RNA transcription and replication | 0.88-6.33 µM |
| Compounds 4a, 4c, 6c, 6f, 6g, 6i, 9a-9d | Influenza A Virus (IAV) | Not specified | 0.88-4.92 µM |
Development of Multifunctional Ligands
The versatility of the this compound structure makes it an excellent scaffold for the development of multifunctional ligands designed to interact with multiple biological targets. chemimpex.com
Dual-Targeting Approaches
Dual-targeting ligands are designed to modulate two different biological targets simultaneously, which can lead to enhanced therapeutic efficacy or help overcome drug resistance. The quinoline-piperazine framework is well-suited for this approach. By attaching other pharmacologically active moieties to the piperazine nitrogen or other positions on the quinoline ring, researchers can create molecules with dual activity. For example, hybrid molecules combining the antimalarial properties of the quinoline core with another pharmacophore can target different pathways within the parasite, potentially leading to synergistic effects and a lower likelihood of resistance development.
Hybrid Pharmacophore Design
Hybrid pharmacophore design involves combining two or more pharmacophoric units from different drug classes into a single molecule. nih.govresearchgate.net This strategy has been successfully applied to the quinoline-piperazine scaffold to create novel compounds with enhanced or new biological activities. nih.govnih.gov
For instance, 4-aminoquinoline-pyrimidine hybrids conjugated via a piperazine linker have shown potent in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov Similarly, a series of 4-piperazinylquinoline derivatives based on a urea/thiourea scaffold were designed and synthesized using a pharmacophore hybrid approach to develop new anti-breast cancer agents. nih.govresearchgate.net This approach leverages the known biological activities of the individual pharmacophores to create a new chemical entity with improved properties.
Applications in Material Science Research
Beyond its applications in medicinal chemistry, the this compound scaffold and its parent compound, 2-(piperazin-1-yl)quinoline, have found utility in material science. chemimpex.com The unique electronic and structural properties of the quinoline ring system, combined with the reactive nature of the piperazine moiety, make these compounds valuable in the creation of advanced materials. chemimpex.com They are explored for their potential in developing new polymers and coatings, where they can contribute to enhanced durability and functionality. chemimpex.com The ability of the piperazine nitrogen to be functionalized allows for the incorporation of these quinoline derivatives into larger polymer chains or surface coatings, potentially imparting desirable properties such as thermal stability, conductivity, or corrosion resistance.
Development of Quinoline-Piperazine Based Functional Materials (e.g., OLEDs)
Currently, there is a notable lack of specific research focused on the application of this compound and its direct derivatives in the development of functional materials such as Organic Light-Emitting Diodes (OLEDs). The existing body of scientific literature primarily details the synthesis and biological evaluation of quinoline-piperazine hybrids for antibacterial and antitubercular properties. However, by examining the well-established roles of both the quinoline and piperazine moieties in the field of organic electronics, a strong case can be made for their potential in this area.
Quinoline derivatives have long been recognized for their excellent photophysical properties and are integral components in many OLED devices. The quinoline nucleus is a key component of one of the most widely used electron-transporting and emissive materials, Tris-(8-hydroxyquinolinato)aluminum (Alq3). The high thermal stability and excellent electrical properties of quinoline-based metal complexes make them suitable for use in the fabrication of electroluminescent devices. For instance, zinc(II) complexes of 2-methyl-8-quinolinol have been synthesized and utilized as dopants to produce green electroluminescence in OLEDs. nih.govlabmanager.com These complexes often exhibit strong photoluminescence and favorable quantum yields, which are critical for the efficiency of an OLED. nih.gov
The piperazine moiety, while extensively studied in medicinal chemistry for its ability to improve solubility and bioavailability, also possesses electronic properties that could be advantageous in functional materials. Piperazine is a well-established pharmacophore known to enhance cellular permeability and protein-binding capacity. mdpi.com In the context of organic electronics, the introduction of a piperazine ring can influence the molecular packing and intermolecular interactions of a material, which in turn can affect its charge transport properties.
The combination of a fluorescent quinoline core with a functionalizable piperazine unit in this compound presents a versatile platform for the design of novel functional materials. The nitrogen atoms of the piperazine ring can be readily modified to tune the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing the performance of materials in OLEDs, where precise energy level alignment is required for efficient charge injection and transport.
While direct experimental data for this compound in OLEDs is not yet available, the foundational knowledge of its constituent parts suggests a promising avenue for future research. The synthesis of derivatives with various substituents on the piperazine ring could lead to the development of new hole-transporting, electron-transporting, or emissive materials with tailored properties for next-generation organic electronic devices.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The development of advanced synthetic methodologies is crucial for the efficient, sustainable, and scalable production of 2-Methyl-8-(piperazin-1-yl)quinoline and its derivatives. Moving beyond traditional synthesis protocols, which often involve harsh conditions and hazardous materials, future research will gravitate towards greener and more technologically advanced manufacturing techniques. tandfonline.com
Green chemistry principles are increasingly being applied to the synthesis of quinoline (B57606) derivatives to reduce environmental impact and improve efficiency. benthamdirect.com Future research could focus on adapting these methods for the synthesis of this compound. Key areas of exploration include the use of nanocatalysts, alternative energy sources, and environmentally benign solvents. acs.orgnih.gov Nanocatalyst-based protocols, for instance, offer high yields and catalyst recyclability, which can significantly lower production costs and waste. nih.gov Methods employing microwave irradiation or ultrasound can accelerate reaction times and improve yields, often under solvent-free conditions. tandfonline.com The use of water as a green solvent is another promising avenue, as demonstrated in certain Pfitzinger and Skraup reactions for quinoline synthesis. tandfonline.comacs.org
Table 1: Comparison of Potential Green Synthesis Strategies for Quinolines
| Strategy | Catalyst/Medium | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Nanocatalysis | Fe₃O₄ NPs, ZnO/CNT | Conventional Heating | High yields, catalyst reusability, solvent-free options. | nih.gov |
| Microwave-Assisted | H₂SO₄, Ammonium Acetate | Microwaves | Rapid reaction times, improved yields, use of green solvents like water. | tandfonline.com |
| Aqueous Synthesis | Water | Conventional Heating | Environmentally benign solvent, use of reagents from natural sources. | acs.org |
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, higher yields, and simplified scalability. researchgate.net The application of continuous-flow technology for the synthesis of quinoline derivatives is an active area of research. acs.org For a compound like this compound, a multi-step flow synthesis could be developed, potentially telescoping reactions to produce the final product without isolating intermediates. vapourtec.comucd.ie Photochemical flow processes have also been successfully used to generate substituted quinolines, demonstrating the versatility of this technology. vapourtec.com This approach is particularly valuable for industrial-scale production, where consistency and efficiency are paramount. researchgate.net
Table 2: Examples of Flow Chemistry Systems for Quinoline Synthesis
| Reaction Type | Key Features | Throughput/Yield | Reference |
|---|---|---|---|
| Doebner-Miller Reaction | Sulfuric acid catalyst in water. | 39-91% yields. | researchgate.net |
| Photoisomerization-Cyclization | High-power LED lamp, coupled with hydrogenation. | >1 gram per hour. | vapourtec.com |
Advanced SAR and QSAR Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For this compound analogues, advanced computational models can accelerate the discovery of derivatives with enhanced potency and selectivity. nih.govresearchgate.net
Traditional QSAR models are being augmented and, in some cases, surpassed by machine learning (ML) algorithms. researchgate.net ML approaches, such as artificial neural networks (ANN), can handle complex, non-linear relationships between molecular descriptors and biological activity, often leading to more robust and predictive models. researchgate.netmdpi.com By using multiple docking scores as features, ML can improve the ability to classify compounds as active or inactive, overcoming limitations of older methods. mdpi.com For future research on this compound, an ML-based QSAR model could be developed by training it on a dataset of known quinoline derivatives, enabling the prediction of activity for novel, untested analogues and guiding synthetic efforts. researchgate.net
Table 3: Comparison of Traditional vs. Machine Learning-Enhanced QSAR
| Feature | Traditional QSAR (e.g., MLR) | Machine Learning QSAR (e.g., ANN) | Key Advantage of ML | Reference |
|---|---|---|---|---|
| Modeling Technique | Linear regression methods. | Non-linear algorithms (neural networks, k-nearest neighbors). | Can model complex, non-linear structure-activity relationships. | researchgate.net |
| Predictive Power | Good for datasets with linear correlations. | Often produces better correlation and higher predictive accuracy. | Improved predictive performance for diverse chemical libraries. | researchgate.netmdpi.com |
| Data Handling | Can be sensitive to outliers and descriptor selection. | Can learn from vast and noisy data, compensating for theoretical shortcomings. | Greater robustness and flexibility. | mdpi.com |
High-throughput screening (HTS) and virtual screening are powerful tools for rapidly identifying promising compounds from large chemical libraries. nih.govdoaj.org Virtual screening of quinoline libraries has been successfully used to identify potential inhibitors for various targets, including those related to viral entry and replication. nih.gov This in silico approach can significantly cut down the time and resources required for initial drug discovery. nih.gov Following virtual screening, HTS can be employed to experimentally validate the top candidates. acs.org For this compound, a focused library of analogues could be designed and screened virtually against a panel of biological targets. The most promising hits could then be synthesized and evaluated using HTS assays to quickly build a robust SAR profile. acs.orgresearchgate.net
Exploration of Novel Biological Targets
While quinoline-piperazine hybrids have been explored for activities such as antibacterial and antitubercular effects, the full therapeutic potential of this compound is likely yet to be realized. nih.govrsc.org The quinoline scaffold is a known pharmacophore for a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects. acs.orgrsc.org Future research should aim to screen this compound and its derivatives against a diverse range of novel biological targets.
Structure-based virtual screening and molecular docking can identify potential interactions with proteins involved in various diseases. nih.govacs.org For example, quinoline derivatives have been identified as potential inhibitors of targets in SARS-CoV-2, such as the main protease (Mpro) and RNA-dependent RNA polymerase, and as modulators of the ACE2 receptor. nih.gov Other research has identified quinoline derivatives as inhibitors of GLI1, a protein implicated in melanoma and medulloblastoma. acs.org By screening this compound against kinases, proteases, and receptors involved in cancer, inflammatory diseases, and viral infections, new and unexpected therapeutic applications may be uncovered. nih.gov
Table 4: Potential Novel Biological Targets for Quinoline Derivatives
| Target Class | Specific Example(s) | Associated Disease(s) | Reference |
|---|---|---|---|
| Viral Proteins | SARS-CoV-2 Mpro, RdRp, Spike Protein | COVID-19 | nih.gov |
| Kinases | Rho-associated protein kinase, EGFR | Cancer, Cardiovascular Disease | mdpi.comnih.gov |
| Transcription Factors | GLI1 | Melanoma, Medulloblastoma | acs.org |
Interdisciplinary Research with Materials Science
The application of quinoline derivatives extends beyond pharmacology into the realm of materials science. chemimpex.com The unique photoluminescent and electrochemical properties of the quinoline ring make it an attractive component for advanced materials. ijcce.ac.ir
Interdisciplinary collaborations could explore the use of this compound in:
Organic Light-Emitting Diodes (OLEDs): 8-Quinolinol derivatives are known to form stable metal complexes that are used in the fabrication of OLEDs. ijcce.ac.ir The introduction of the methyl and piperazine (B1678402) groups could modulate the electronic properties of these complexes, potentially leading to more efficient and durable light-emitting devices.
Corrosion Inhibition: Piperazine derivatives have been shown to be effective corrosion inhibitors for metals. researchgate.net The quinoline moiety can also contribute to this effect. Research into the application of this compound as a protective coating for steel and other alloys in industrial settings could yield significant economic benefits. researchgate.net
Chemical Sensors: The ability of the quinoline and piperazine nitrogens to coordinate with metal ions could be exploited to develop sensitive and selective chemical sensors for environmental monitoring or medical diagnostics. researchgate.net
Strategies for Overcoming Research Challenges
Future strategies should focus on:
Green Chemistry Approaches: The development of environmentally friendly synthetic methods is crucial. This includes the use of water as a solvent and employing flow reactors, which can lead to rapid and high-yield synthesis of quinoline derivatives. nih.gov
Novel Catalysts: Research into new catalytic systems can significantly improve reaction efficiency. The use of nanomaterials, such as silica-functionalized magnetite nanoparticles, has been shown to double the reaction yield and reduce reaction times in quinoline synthesis by stabilizing unstable intermediates. nih.gov
Computational tools like molecular docking and molecular dynamics simulations are increasingly used to predict the biological activity of new compounds and guide drug discovery efforts. wellcomeopenresearch.orgnih.gov These in silico methods can help prioritize candidates for synthesis and testing, saving time and resources. wellcomeopenresearch.org
To enhance the utility of these computational approaches for this compound research, efforts should be directed towards:
Developing More Accurate Models: As more experimental data on the biological activity of quinoline-piperazine derivatives becomes available, more refined and predictive computational models can be built. This includes developing better force fields and scoring functions for molecular docking.
Integrating Machine Learning: Machine learning algorithms can be trained on existing structure-activity relationship data to predict the properties of novel compounds with greater accuracy.
Validating In Silico Hits: A robust feedback loop between computational prediction and experimental validation is essential. Promising candidates identified through virtual screening must be synthesized and tested to confirm their activity and refine the predictive models. wellcomeopenresearch.orgnih.gov
Q & A
Q. Table 1: Biological Activities of Selected Derivatives
What strategies optimize reaction yields for derivatives with electron-withdrawing substituents?
Advanced Research Question
Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce nucleophilic substitution rates. Mitigation strategies include:
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 20-minute completion vs. hours under conventional heating) .
- Protecting Groups : Temporarily shield reactive sites (e.g., Boc for piperazine amines) .
- High-Pressure Conditions : Enhances solubility of gaseous reagents (e.g., H₂ in catalytic hydrogenation) .
What mechanisms underlie the anti-inflammatory activity of this compound derivatives?
Advanced Research Question
In vitro and in vivo studies suggest dual pathways:
- COX-2 Inhibition : Reduces prostaglandin synthesis (e.g., 70% inhibition at 10 µM) .
- Nitric Oxide (NO) Modulation : Downregulates iNOS expression in macrophages, lowering NO production by 50% .
- Receptor Antagonism : Blocks 5-HT₁A and histamine receptors, attenuating inflammatory signaling .
How are crystallization conditions tailored for salt forms of quinoline-piperazine derivatives?
Advanced Research Question
Crystalline forms (e.g., hydrochloride, succinate salts) improve stability and bioavailability:
- Solvent Systems : Ethanol/water mixtures promote slow crystallization for high-purity monoclinic crystals .
- Counterion Selection : Succinate salts enhance aqueous solubility (e.g., 45 mg/mL vs. 5 mg/mL for free base) .
- Polymorph Screening : Differential Scanning Calorimetry (DSC) identifies stable polymorphs with melting points >250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
